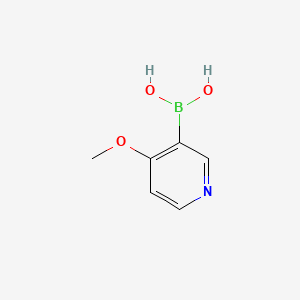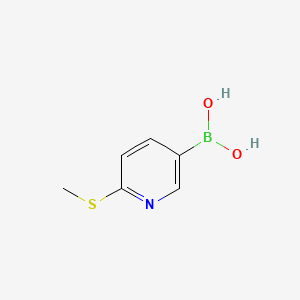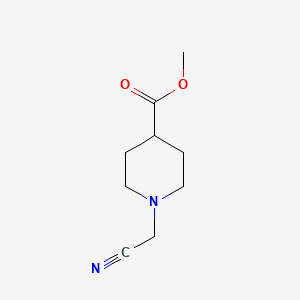
Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
説明
Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Degradation
Chlorophenols, including 2-chlorophenol and 3-chlorophenol, have been extensively studied for their environmental impact, particularly in aquatic environments. These compounds exhibit moderate to considerable toxicity to both mammalian and aquatic life, depending on exposure levels and environmental conditions. Their degradation is highly dependent on the presence of adapted microflora capable of biodegrading these compounds, with bioaccumulation expected to be low. Notably, chlorophenols possess strong organoleptic effects, affecting water quality and aquatic ecosystems (Krijgsheld & Gen, 1986).
Application in Synthesis and Drug Development
Isoxazole derivatives, akin to the structure of interest, have been recognized for their medicinal and biological relevance. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole), an intermediate in preparing several metal passivators and light-sensitive materials, demonstrates the utility of similar compounds in developing environmentally benign synthesis methods that are efficient and practical (Gu et al., 2009).
Toxicological Studies
Studies on chlorophenols (CPs) have provided valuable insights into their toxic effects on fish, highlighting mechanisms such as oxidative stress, immune system alteration, endocrine disruption, and potential carcinogenicity. These findings underscore the environmental and health risks associated with chlorophenol contamination and the importance of monitoring and controlling their presence in the environment (Ge et al., 2017).
Environmental Chemistry and Fate
The research on DDT isomers and their environmental transformation into more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers, highlights the complex pathways through which chlorinated organic compounds, including chlorophenols, undergo in the environment. These transformations significantly impact environmental health and necessitate careful consideration in the study of related compounds (Ricking & Schwarzbauer, 2012).
Safety and Hazards
特性
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(14-17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKXWSPETWYDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376973 | |
| Record name | Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4357-94-2 | |
| Record name | Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)





![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)
